molecular formula C23H26BrNO4S B2414443 8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1052609-86-5

8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

Cat. No.: B2414443
CAS No.: 1052609-86-5
M. Wt: 492.43
InChI Key: GJGUHSKFYOUAOR-UHFFFAOYSA-N
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Description

8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a useful research compound. Its molecular formula is C23H26BrNO4S and its molecular weight is 492.43. The purity is usually 95%.
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Properties

IUPAC Name

4-bromo-12-(4-tert-butylphenyl)sulfonyl-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26BrNO4S/c1-22(2,3)14-6-9-16(10-7-14)30(27,28)20-18-13-23(4,25(5)21(20)26)29-19-11-8-15(24)12-17(18)19/h6-12,18,20H,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGUHSKFYOUAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(O2)C=CC(=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure features a bromo group, a sulfonyl moiety, and a complex bicyclic framework. Its molecular formula is C19H24BrN2O3S.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . The mechanism appears to involve the inhibition of specific signaling pathways related to cell proliferation and survival. For instance:

  • In Vitro Studies : In cell lines representing various cancers (e.g., breast and prostate), the compound demonstrated significant cytotoxic effects with IC50 values in the low micromolar range. It induced apoptosis and cell cycle arrest in the G1 phase.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent . Research indicates that it may inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

  • Mechanism : By blocking NF-kB activation, the compound reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Antimicrobial Activity

Preliminary evaluations suggest that this compound possesses antimicrobial properties against various bacterial strains.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of this compound on human breast cancer cell lines. The results indicated that treatment with the compound resulted in a dose-dependent reduction in cell viability and increased apoptosis markers (caspase activation).

Concentration (µM)Cell Viability (%)Apoptosis Markers
0100Low
575Moderate
1050High

Study 2: Anti-inflammatory Mechanism

In another investigation focusing on inflammatory pathways, researchers observed that this compound significantly downregulated NF-kB target genes in lipopolysaccharide-stimulated macrophages.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250300
Compound (10 µM)5070

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one?

  • Methodology : The synthesis typically involves multi-step organic reactions, including sulfonation, bromination, and cyclization. Key steps include the use of transition metal catalysts (e.g., Pd for coupling reactions) and protecting groups to manage steric hindrance from the tert-butyl substituent. Reaction optimization often requires inert conditions (e.g., argon atmosphere) and precise temperature control (60–100°C) to avoid side reactions. Purification is achieved via column chromatography and recrystallization .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm substituent positions and stereochemistry. For example, the tert-butyl group’s singlet at ~1.3 ppm (9H) and sulfonyl group signals near 7.5–8.0 ppm (aromatic protons) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, with bromine isotope patterns (1:1 ratio for 79^{79}Br/81^{81}Br) confirming bromine presence .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the methanobenzooxazocinone core. Torsional angles and bond lengths are critical for verifying the bicyclic structure .

Advanced Research Questions

Q. How can steric hindrance from the tert-butyl group impact reaction efficiency during synthesis, and what strategies mitigate this?

  • Methodology : Steric hindrance from the tert-butyl group can reduce nucleophilic substitution efficiency. Strategies include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states.
  • Catalyst Design : Bulky ligands on transition metal catalysts (e.g., Pd(PPh3_3)4_4) improve regioselectivity .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield by overcoming steric barriers through enhanced kinetic control .

Q. What analytical approaches resolve discrepancies between NMR and X-ray crystallography data for this compound?

  • Methodology :

  • 2D NMR Techniques (e.g., COSY, NOESY): Clarify proton-proton correlations and spatial arrangements, especially in the methanobenzooxazocinone ring system.
  • Dynamic NMR Studies : Detect conformational flexibility (e.g., ring puckering) that may explain NMR signal splitting not observed in static X-ray structures .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and compare them with experimental data to reconcile differences .

Q. How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : The sulfonyl group acts as a strong electron-withdrawing group, activating adjacent positions for nucleophilic attack. Kinetic studies using Hammett plots or isotopic labeling (e.g., 18^{18}O in sulfonyl groups) can quantify its electronic effects. Competitive experiments with substituted sulfonyl analogs (e.g., nitro vs. tert-butyl) reveal steric vs. electronic contributions .

Data Contradiction and Optimization

Q. When scaling up synthesis, why might yields decrease, and how can this be addressed?

  • Methodology : Scale-up challenges include heat dissipation and mixing inefficiencies. Solutions involve:

  • Flow Chemistry : Ensures consistent temperature and reagent distribution.
  • Design of Experiments (DoE) : Statistically optimizes variables (e.g., stoichiometry, solvent volume) to identify critical parameters .
  • In-line Analytics (e.g., FTIR probes): Monitor reaction progress in real time to adjust conditions dynamically .

Q. How can researchers validate the biological activity of this compound against structurally similar analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications (e.g., replacing bromine with chlorine or varying the tert-butyl group). Test against biological targets (e.g., enzyme inhibition assays) to identify key pharmacophores .
  • Molecular Docking : Predict binding modes using X-ray or cryo-EM structures of target proteins. Compare docking scores with experimental IC50_{50} values to validate computational models .

Comparative Analysis

Q. How does the methanobenzooxazocinone core compare to other bicyclic systems in terms of metabolic stability?

  • Methodology :

  • In Vitro Microsomal Assays : Compare metabolic half-life (t1/2_{1/2}) with quinazolinone or benzothiazole analogs.
  • Isotope-Labeled Studies : Track 14^{14}C-labeled compounds in hepatocyte cultures to identify metabolic hotspots (e.g., oxidation at the bridgehead methyl groups) .

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